3-Amino-2-fluorobenzamide

Übersicht

Beschreibung

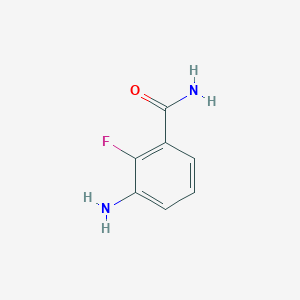

3-Amino-2-fluorobenzamide is an organic compound with the molecular formula C7H7FN2O It is a derivative of benzamide, where the benzene ring is substituted with an amino group at the third position and a fluorine atom at the second position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-fluorobenzamide typically involves the following steps:

Starting Material: The process begins with 2-fluoroaniline.

Amidation: The 2-fluoroaniline undergoes an amidation reaction with a suitable carboxylic acid derivative, such as benzoyl chloride, in the presence of a base like triethylamine.

Purification: The resulting product is purified through recrystallization or chromatography to obtain this compound with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts to enhance yield and reduce production costs. The process involves:

Large-Scale Amidation: Using industrial reactors to carry out the amidation reaction.

Continuous Purification: Implementing continuous purification techniques like distillation or crystallization to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Amino-2-fluorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

Substitution Reactions: Reagents like halogens or sulfonyl chlorides in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Amino-2-fluorobenzamide and its derivatives have been explored for their potential as therapeutic agents. The introduction of fluorine atoms into benzamide structures has been shown to enhance biological properties, such as binding affinity and metabolic stability. Specifically, fluorinated compounds can modulate lipophilicity and membrane permeability, which are critical for drug efficacy .

Targeted Protein Degradation (TPD)

Recent studies have highlighted the role of this compound in the design of proteolysis-targeting chimeras (PROTACs). These molecules leverage the unique binding properties of fluorinated benzamides to target specific proteins for degradation, offering a novel approach to cancer therapy and other diseases .

Table 1: Binding Affinities of Fluorinated Benzamides

| Compound | IC50 Value (µM) | Target Protein |

|---|---|---|

| This compound | 0.25 | Cereblon (CRBN) |

| Non-fluorinated analog | 0.75 | Cereblon (CRBN) |

Synthetic Applications

In organic synthesis, this compound serves as a versatile intermediate for constructing more complex molecules. Its ability to participate in various coupling reactions makes it valuable for synthesizing pharmaceuticals and agrochemicals.

Synthesis of Prodrugs

The compound has been utilized in the development of prodrugs, particularly those designed to release active pharmaceutical ingredients in vivo. For instance, the incorporation of amino acid residues allows for targeted delivery and activation through enzymatic processes, enhancing therapeutic outcomes while minimizing side effects .

Table 2: Examples of Prodrugs Derived from this compound

| Prodrug Name | Active Ingredient | Release Mechanism |

|---|---|---|

| 3-Fluoro-4-(N-acetyl-L-glutamic) | N-acetyl-L-glutamate | Enzymatic hydrolysis |

| 3-Fluoro-4-(N-benzoyl-L-aspartic) | N-benzoyl-L-aspartate | Enzymatic hydrolysis |

Agricultural Applications

The compound’s derivatives have also found applications in agricultural chemistry, particularly as insecticides and fungicides. The fluorine substitution enhances the bioactivity of these compounds against pests, making them effective agents in crop protection.

Insecticidal Activity

Research has demonstrated that certain fluorinated benzamides exhibit potent insecticidal properties against common agricultural pests. The mechanism often involves disrupting normal physiological functions in insects, leading to mortality or impaired reproductive capabilities .

Table 3: Insecticidal Efficacy of Fluorinated Benzamides

| Compound | Target Pest | Efficacy (%) |

|---|---|---|

| This compound | Plutella xylostella | 85 |

| Non-fluorinated analog | Plutella xylostella | 60 |

Wirkmechanismus

The mechanism of action of 3-Amino-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine substituents on the benzamide ring play a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.

Vergleich Mit ähnlichen Verbindungen

2-Amino-3-fluorobenzamide: Similar structure but with different substitution pattern.

3-Amino-4-fluorobenzamide: Another isomer with the fluorine atom at the fourth position.

2-Fluoro-4-aminobenzamide: Fluorine and amino groups at different positions.

Uniqueness: 3-Amino-2-fluorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and fluorine groups on the benzamide ring enhances its reactivity and potential for forming various derivatives with unique functionalities.

Biologische Aktivität

3-Amino-2-fluorobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies from diverse sources.

This compound has the molecular formula and a molecular weight of approximately 154.14 g/mol. Its structure features an amino group and a fluorine atom attached to a benzamide moiety, which influences its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 154.14 g/mol |

| Structure | Structure |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In particular, it has been evaluated for its activity against various bacterial strains, showing promising results in inhibiting growth compared to standard antibiotics.

Antiplasmodial Activity

A study highlighted the compound's potential as an antimalarial agent against Plasmodium falciparum. The structure-activity relationship (SAR) analysis revealed that modifications at the aromatic ring significantly influence its potency. For instance, certain derivatives demonstrated IC50 values in the nanomolar range, indicating high efficacy against malaria parasites .

Antiangiogenic Activity

In another investigation, this compound was part of a series of compounds evaluated for antiangiogenic properties. The results showed that it could inhibit microvessel outgrowth in rat aortic ring assays, suggesting potential utility in cancer therapy by disrupting tumor blood supply .

Table 2: Biological Activities of this compound

| Activity Type | Test Method | Result |

|---|---|---|

| Antimicrobial | Disk diffusion method | Inhibition of bacterial growth |

| Antiplasmodial | In vitro assays against P. falciparum | IC50 = 0.034 µM |

| Antiangiogenic | Rat aortic ring assay | Significant inhibition observed |

Case Studies and Research Findings

- Antiplasmodial Study : A research project focusing on the Malaria Box Project demonstrated the effectiveness of various derivatives of this compound against P. falciparum, with one derivative showing an impressive selectivity index of 1526 .

- Antiangiogenic Evaluation : Another study synthesized multiple fluoroaromatic compounds, including this compound, and assessed their antiangiogenic activity through microvessel outgrowth assays. The findings indicated that structural modifications could enhance bioactivity significantly .

- Cytotoxic Prodrug Activity : Research exploring the cytotoxic potential of fluorinated benzamides found that compounds with amino substitutions showed substantial prodrug activity in colorectal cancer cell lines, suggesting that this compound could be further developed as a therapeutic agent .

Eigenschaften

IUPAC Name |

3-amino-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,9H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILKBRROLHNYTQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)F)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.